2-(Azetidin-1-yl)propan-1-ol 2-(Azetidin-1-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 1849348-02-2
VCID: VC7091375
InChI: InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3
SMILES: CC(CO)N1CCC1
Molecular Formula: C6H13NO
Molecular Weight: 115.176

2-(Azetidin-1-yl)propan-1-ol

CAS No.: 1849348-02-2

Cat. No.: VC7091375

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

2-(Azetidin-1-yl)propan-1-ol - 1849348-02-2

Specification

CAS No. 1849348-02-2
Molecular Formula C6H13NO
Molecular Weight 115.176
IUPAC Name 2-(azetidin-1-yl)propan-1-ol
Standard InChI InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3
Standard InChI Key FVLFVONOIGORQV-UHFFFAOYSA-N
SMILES CC(CO)N1CCC1

Introduction

Molecular Structure and Physicochemical Properties

Structural Analysis

2-(Azetidin-1-yl)propan-1-ol (IUPAC name: (2S)-2-(azetidin-1-yl)propan-1-ol) consists of an azetidine ring (a saturated four-membered ring with three carbon atoms and one nitrogen atom) bonded to a hydroxyl-bearing propane chain. The hydroxyl group occupies the terminal position (propan-1-ol), while the azetidine moiety attaches to the second carbon, creating a chiral center at C2. This stereochemistry is critical for its interactions in biological systems and synthetic applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₁₃NO
Molecular Weight115.18 g/mol
CAS Number6462EA (enantiomer-specific)
DensityNot available
Boiling PointNot available
SolubilityNot available

The compound’s stereochemistry is defined by the (2S) configuration in the AK Scientific product, highlighting the importance of enantiopure synthesis for targeted applications .

Synthesis and Industrial Production

Reductive Cyclization of Imines

Azetidines are commonly synthesized via reductive cyclization of imines using sodium borohydride or similar agents. For example, Salgado et al. demonstrated that N-alkylidene-(2,3-dibromo-2-methylpropyl)amines undergo cyclization to form azetidines under reflux conditions in methanol . Adapting this method, 2-(Azetidin-1-yl)propan-1-ol could be synthesized from a brominated propanol precursor and an appropriate amine.

Alkylation of Azetidine

Alkylation of azetidine with epoxides or halohydrins represents another viable route. For instance, the reaction of azetidine with propylene oxide derivatives could yield the target compound through nucleophilic ring-opening. This method parallels the synthesis of 3-(Azetidin-1-yl)propan-1-ol, where propanol derivatives alkylate the azetidine nitrogen.

Stereoselective Synthesis

Marinetti et al. reported enantioselective azetidine synthesis using chiral catalysts like BINAP, achieving >95% enantiomeric excess . Applying similar asymmetric catalysis to 2-(Azetidin-1-yl)propan-1-ol would enable the production of stereochemically pure material, essential for pharmaceutical applications.

Chemical Reactivity and Functionalization

Oxidation and Derivatization

The hydroxyl group at the terminal position renders 2-(Azetidin-1-yl)propan-1-ol susceptible to oxidation, potentially forming ketones or carboxylic acids. For example, treatment with pyridinium chlorochromate (PCC) could oxidize the primary alcohol to a ketone, while stronger oxidizing agents like potassium permanganate might yield a carboxylic acid.

Nucleophilic Substitution

The azetidine nitrogen can participate in nucleophilic substitution reactions. Alkylation or acylation at this site could modify the compound’s electronic properties, enhancing its utility in drug design. For instance, reaction with methyl chloroformate would yield a carbamate derivative, altering solubility and bioavailability .

Ring-Opening Reactions

Under acidic conditions, the azetidine ring may undergo ring-opening to form linear amines. This reactivity is exploitable in synthesizing polyfunctional amines for polymer chemistry or ligand design .

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap and water
Eye ExposureUse goggles; rinse with water for 15 minutes
InhalationUse fume hood; monitor air quality
StorageKeep in a cool, dry place away from oxidizers

Environmental Impact

No ecotoxicity data exists, but proper disposal via incineration is recommended to prevent environmental release .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for β-blockers and antiviral agents. Its chiral center allows for the synthesis of enantiomerically pure drugs, reducing side effects .

Polymer Chemistry

Functionalization of the hydroxyl group enables incorporation into polyesters or polyurethanes, enhancing material flexibility and biodegradability.

Ligand Design

The azetidine nitrogen coordinates to metal ions, making it valuable in catalysis. Palladium complexes of azetidine derivatives catalyze cross-coupling reactions in organic synthesis .

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